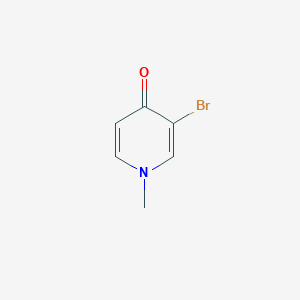![molecular formula C9H15FO2S B6589701 {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride CAS No. 2137742-96-0](/img/new.no-structure.jpg)
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is a chemical compound with the molecular formula C9H15FO2S. It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings and a methanesulfonyl fluoride group attached to the bicyclo[2.2.2]octane framework. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride typically involves the reaction of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common fluoride sources include potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Chemistry
In chemistry, {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules, providing insights into their function and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable sulfonamide bonds with biological targets makes it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants, detergents, and polymers. Its reactivity and stability make it suitable for various applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amines, hydroxyl groups, or thiol groups. This covalent modification can inhibit the activity of enzymes or alter the function of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
{bicyclo[2.2.2]octan-1-yl}methanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
{bicyclo[2.2.2]octan-1-yl}methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
The uniqueness of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride, sulfonic acid, and sulfonamide counterparts. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it useful in applications where prolonged stability is required.
Propriétés
Numéro CAS |
2137742-96-0 |
|---|---|
Formule moléculaire |
C9H15FO2S |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-bicyclo[2.2.2]octanylmethanesulfonyl fluoride |
InChI |
InChI=1S/C9H15FO2S/c10-13(11,12)7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
Clé InChI |
REGQAAICFTUQSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2)CS(=O)(=O)F |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



